Cas no 67010-10-0 ((2S)-2-acetamido-3-(5-hydroxy-1H-indol-3-yl)propanoic acid)

(2S)-2-Acetamido-3-(5-hydroxy-1H-indol-3-yl)propanoic acid is a chiral amino acid derivative featuring an indole moiety with a hydroxyl substituent at the 5-position. This compound is structurally related to tryptophan, with the addition of an acetamido group at the α-carbon and a hydroxyl modification on the indole ring. Its unique structure makes it valuable for biochemical research, particularly in studies involving enzyme-substrate interactions, neurotransmitter analogs, or peptide synthesis. The hydroxyl group enhances solubility in polar solvents, while the chiral center allows for stereospecific applications. This compound is suitable for use as a building block in medicinal chemistry or as a reference standard in analytical methodologies.
(2S)-2-acetamido-3-(5-hydroxy-1H-indol-3-yl)propanoic acid structure
67010-10-0 structure
Product name:(2S)-2-acetamido-3-(5-hydroxy-1H-indol-3-yl)propanoic acid
CAS No:67010-10-0
MF:C13H14N2O4
MW:262.26126
CID:965162
PubChem ID:128749

(2S)-2-acetamido-3-(5-hydroxy-1H-indol-3-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • N-acetyl-5-hydroxy-L-tryptophan
    • (2S)-2-acetamido-3-(5-hydroxy-1H-indol-3-yl)propanoic acid
    • 5-Hydroxy-N-acetyltryptophan
    • L-Tryptophan, N-acetyl-5-hydroxy-
    • SCHEMBL3043368
    • 67010-10-0
    • EINECS 266-541-1
    • DTXSID70217209
    • 9XS2E763TN
    • NS00036083
    • EN300-28281204
    • UNII-9XS2E763TN
    • MOFGVUQTFJGNSG-LBPRGKRZSA-N
    • Inchi: InChI=1S/C13H14N2O4/c1-7(16)15-12(13(18)19)4-8-6-14-11-3-2-9(17)5-10(8)11/h2-3,5-6,12,14,17H,4H2,1H3,(H,15,16)(H,18,19)/t12-/m0/s1
    • InChI Key: MOFGVUQTFJGNSG-LBPRGKRZSA-N
    • SMILES: CC(=O)NC(CC1=CNC2=C1C=C(C=C2)O)C(=O)O

Computed Properties

  • Exact Mass: 262.09542
  • Monoisotopic Mass: 262.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 361
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 102Ų

Experimental Properties

  • Density: 1.428
  • Boiling Point: 657.8°C at 760 mmHg
  • Flash Point: 351.6°C
  • Refractive Index: 1.675
  • PSA: 102.42

(2S)-2-acetamido-3-(5-hydroxy-1H-indol-3-yl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28281204-0.25g
(2S)-2-acetamido-3-(5-hydroxy-1H-indol-3-yl)propanoic acid
67010-10-0 95.0%
0.25g
$498.0 2025-03-19
Enamine
EN300-28281204-0.5g
(2S)-2-acetamido-3-(5-hydroxy-1H-indol-3-yl)propanoic acid
67010-10-0 95.0%
0.5g
$520.0 2025-03-19
Enamine
EN300-28281204-2.5g
(2S)-2-acetamido-3-(5-hydroxy-1H-indol-3-yl)propanoic acid
67010-10-0 95.0%
2.5g
$1063.0 2025-03-19
Enamine
EN300-28281204-10g
(2S)-2-acetamido-3-(5-hydroxy-1H-indol-3-yl)propanoic acid
67010-10-0
10g
$2331.0 2023-09-09
Enamine
EN300-28281204-10.0g
(2S)-2-acetamido-3-(5-hydroxy-1H-indol-3-yl)propanoic acid
67010-10-0 95.0%
10.0g
$2331.0 2025-03-19
Enamine
EN300-28281204-1.0g
(2S)-2-acetamido-3-(5-hydroxy-1H-indol-3-yl)propanoic acid
67010-10-0 95.0%
1.0g
$541.0 2025-03-19
Enamine
EN300-28281204-1g
(2S)-2-acetamido-3-(5-hydroxy-1H-indol-3-yl)propanoic acid
67010-10-0
1g
$541.0 2023-09-09
Enamine
EN300-28281204-5g
(2S)-2-acetamido-3-(5-hydroxy-1H-indol-3-yl)propanoic acid
67010-10-0
5g
$1572.0 2023-09-09
Enamine
EN300-28281204-0.1g
(2S)-2-acetamido-3-(5-hydroxy-1H-indol-3-yl)propanoic acid
67010-10-0 95.0%
0.1g
$476.0 2025-03-19
Enamine
EN300-28281204-0.05g
(2S)-2-acetamido-3-(5-hydroxy-1H-indol-3-yl)propanoic acid
67010-10-0 95.0%
0.05g
$455.0 2025-03-19

Additional information on (2S)-2-acetamido-3-(5-hydroxy-1H-indol-3-yl)propanoic acid

Compound CAS No 67010-10-0: (2S)-2-acetamido-3-(5-hydroxy-1H-indol-3-yl)propanoic acid

The compound with CAS No 67010-10-0, known as (2S)-2-acetamido-3-(5-hydroxy-1H-indol-3-yl)propanoic acid, is a structurally complex organic molecule with significant potential in the field of medicinal chemistry and pharmacology. This compound has garnered attention due to its unique chemical structure and promising biological activities, making it a subject of extensive research in recent years.

Structural Features: The molecule consists of a propanoic acid backbone with an acetamido group at the second carbon and a substituted indole moiety at the third carbon. The indole ring is further substituted with a hydroxyl group at the fifth position, which adds to the compound's complexity and potential bioactivity. The stereochemistry at the second carbon is specified as (2S), indicating a specific spatial arrangement that is crucial for its biological interactions.

Synthesis and Characterization: Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step processes involving precise stereocontrol. Researchers have employed various strategies, including asymmetric catalysis and stereoselective reactions, to achieve high yields and purity. The characterization of this compound has been carried out using advanced spectroscopic techniques such as NMR, mass spectrometry, and X-ray crystallography, which have provided detailed insights into its molecular structure.

Biological Activity: Studies have demonstrated that (2S)-2-acetamido-3-(5-hydroxy-1H-indol-3-yl)propanoic acid exhibits potent inhibitory activity against several key enzymes involved in disease pathways. For instance, it has shown remarkable efficacy in inhibiting kinases associated with cancer progression, making it a potential candidate for anti-cancer drug development. Additionally, its ability to modulate neurotrophic factors suggests its potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action: The compound's mechanism of action involves binding to specific protein targets through its functional groups. The acetamido group plays a critical role in hydrogen bonding interactions, while the indole moiety contributes to π–π stacking interactions with aromatic residues in target proteins. These interactions are essential for stabilizing the compound-target complex and ensuring high potency.

Preclinical Studies: Preclinical evaluations have revealed that this compound demonstrates excellent pharmacokinetic properties, including good absorption, moderate distribution, and prolonged half-life. These attributes are favorable for drug development as they ensure sustained therapeutic effects with reduced dosing frequency.

Safety Profile: Toxicological studies indicate that (2S)-2-acetamido-3-(5-hydroxy-1H-indol-3-yl)propanoic acid has a favorable safety profile with minimal adverse effects at therapeutic doses. Acute and chronic toxicity studies in animal models have shown no significant organ toxicity or mutagenic effects, further supporting its potential for clinical translation.

In conclusion, (2S)-2-acetamido-3-(5-hydroxy-1H-indol-3-yl)propanoic acid represents a promising lead compound in drug discovery research. Its unique structure, potent biological activity, and favorable pharmacokinetic properties make it a strong candidate for further development into therapeutically relevant agents targeting various disease states.

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